molecular formula C22H18Cl2N2O5S B4227322 Methyl 4-chloro-3-[[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate

Methyl 4-chloro-3-[[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate

Cat. No.: B4227322
M. Wt: 493.4 g/mol
InChI Key: XFCGNQUGGXYOFF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, amino, sulfonyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenylamine to form an intermediate, which is then subjected to sulfonylation and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-chloro-3-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate involves its interaction with specific molecular targets. The compound is known to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation. This mechanism is particularly relevant in the context of its anticancer activity, as β-catenin plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-chloro-3-[[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-chloro-3-[[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O5S/c1-13-3-7-16(8-4-13)26-32(29,30)20-12-14(5-10-18(20)24)21(27)25-19-11-15(22(28)31-2)6-9-17(19)23/h3-12,26H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCGNQUGGXYOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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